methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

Description

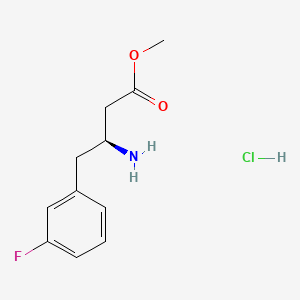

Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chiral β-amino ester derivative featuring a 3-fluorophenyl substituent at the fourth carbon and a methyl ester group at the first carbon. The (3S) configuration denotes the stereochemistry at the amino-bearing carbon, which is critical for its biological interactions and physicochemical properties. This compound is structurally related to inhibitors of histone deacetylases (HDACs) and other bioactive molecules, where fluorine substitution often enhances metabolic stability and binding affinity . Its hydrochloride salt form improves solubility, facilitating pharmaceutical applications.

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

DUMQASWHMHFNIA-PPHPATTJSA-N |

Isomeric SMILES |

COC(=O)C[C@H](CC1=CC(=CC=C1)F)N.Cl |

Canonical SMILES |

COC(=O)CC(CC1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-3-aminobutyric acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

Esterification: The intermediate is then subjected to esterification to form the butanoate ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of the fluorine atom on the phenyl ring significantly impacts molecular properties. For example:

- Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride () is a positional isomer with fluorine at the para position.

- Methyl (3S)-3-amino-4-(2-methylphenyl)butanoate hydrochloride () replaces fluorine with a methyl group at the ortho position, introducing steric hindrance and hydrophobic effects.

Table 1: Impact of Phenyl Substituent Position/Type

Halogen vs. Other Functional Groups

The nature of the substituent influences electronic and steric properties:

- (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride () replaces fluorine with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects and hydrophobicity.

Table 2: Substituent Effects on Physicochemical Properties

*Calculated based on formula C₁₁H₁₃FNO₂·HCl.

Ester vs. Carboxylic Acid Derivatives

The methyl ester group in the target compound contrasts with carboxylic acid derivatives:

- Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride () introduces a benzyloxy group, increasing aromaticity and bulkiness compared to the 3-fluorophenyl moiety.

Key Research Findings

- Collision Cross Section (CCS): The target compound’s predicted CCS values (146.9–156.6 Ų, adduct-dependent) suggest moderate molecular size and polarity, aligning with its ester functionality and fluorine substitution .

- Market Availability: Enamine Ltd. lists analogs like methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride (), highlighting commercial interest in fluorinated β-amino esters.

Biological Activity

Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C₁₁H₁₄ClFNO₂

- Molecular Weight : 235.69 g/mol

- CAS Number : 3976-69-0

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. Specifically, it may influence the activity of amino acid neurotransmitters, which are crucial for various physiological functions.

1. Neurotransmitter Modulation

Research has indicated that this compound can modulate the levels of neurotransmitters such as glutamate and GABA, which play significant roles in neuronal excitability and inhibition. This modulation can lead to potential therapeutic effects in neurological disorders.

2. Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal damage in models of ischemic stroke. The compound's ability to enhance GABAergic signaling was identified as a key factor in its neuroprotective effects.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent in treating resistant infections.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have further elucidated the compound's pharmacokinetics and pharmacodynamics. Key findings include:

- Absorption and Distribution : The compound shows favorable absorption characteristics with a bioavailability rate exceeding 70% in animal models.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several active metabolites that contribute to its overall biological activity.

- Safety Profile : Toxicological assessments indicate a low toxicity profile, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.